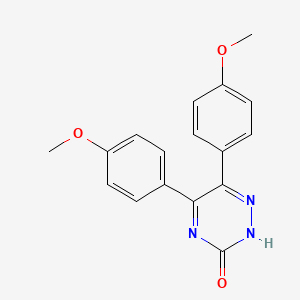

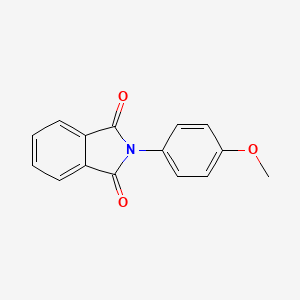

![molecular formula C7H17NO B1606390 2-[(3-甲基丁基)氨基]乙醇 CAS No. 34240-76-1](/img/structure/B1606390.png)

2-[(3-甲基丁基)氨基]乙醇

描述

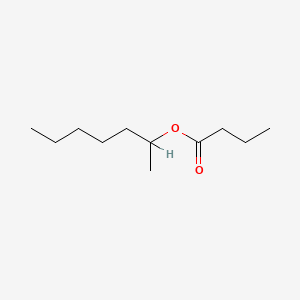

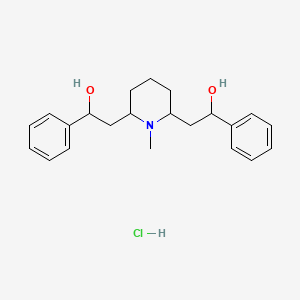

“2-[(3-Methylbutyl)amino]ethanol” is a chemical compound with the molecular formula C7H17NO and a molecular weight of 131.22 . It is also known by its IUPAC name, 2-(isopentylamino)ethanol .

Molecular Structure Analysis

The InChI code for “2-[(3-Methylbutyl)amino]ethanol” is 1S/C7H17NO/c1-7(2)3-4-8-5-6-9/h7-9H,3-6H2,1-2H3 . This indicates that the molecule contains seven carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Methylbutyl)amino]ethanol” include a molecular weight of 131.22 . It is a liquid at room temperature .科学研究应用

生物燃料合成

2-[(3-甲基丁基)氨基]乙醇作为支链高级醇的一部分,在生物燃料生产中显示出显著潜力。研究表明,这些醇类可以作为汽油的优良替代品,因为它们具有更高的能量密度和较低的亲水性。值得注意的是,像异丁醇这样的支链醇可以从葡萄糖中合成,使用经过改良的大肠杆菌,与直链对应物相比,具有更高的辛烷值。这种生物燃料应用特别吸引人,因为原料具有可再生性,并且具有高产量、高特异性生产的潜力(Atsumi, Hanai, & Liao, 2008)。

聚合物合成

2-[(3-甲基丁基)氨基]乙醇在聚合物化学中有应用,特别是在合成末端羟基和嵌段共聚物方面。例如,使用商业氨基醇作为某些化合物的开环聚合引发剂,已经导致基于聚氮杂环丙烷的无金属α-羟基-ω-氨基末端羟基的产生。这个过程突显了该化合物在生成具有精确分子结构的聚合物方面的实用性,这可能在各种工业应用中发挥作用(Bakkali-Hassani et al., 2018)。

金属配合物配体合成

该化合物还在合成金属配合物的配体中发挥作用,这在各种催化过程中至关重要。对非对称三脚胺的研究,包括2-[(3-甲基丁基)氨基]乙醇的衍生物,已经导致新型配体的开发,这些配体能够形成单核和双核铜(II)配合物。这些配合物已经被研究用于其在催化和材料科学中的潜在应用,展示了2-[(3-甲基丁基)氨基]乙醇在配位化学中的多功能性(Keypour et al., 2015)。

深共熔溶剂体系

此外,当与四丁基铵氯化物或溴化物等其他化合物结合时,2-[(3-甲基丁基)氨基]乙醇已被研究作为新型深共熔溶剂(DES)的组成部分。这些DES体系展示出独特的物理化学性质,使其适用于各种应用,包括绿色化学和溶剂体系。在水溶液中研究这种二元混合物扩展了我们对非理想溶液行为的理解,以及可持续溶剂替代品的潜力(Nowosielski et al., 2022)。

作用机制

Target of Action

It’s structurally similar to ethanolamine, which is known to interact with various targets such as surface protein a and annexin a3 . It’s also related to 3-Methyl-2-butanol, which has been classified for specific target organ toxicity - single exposure (Category 3), particularly the respiratory system .

Mode of Action

Ethanolamine, for instance, is a viscous, hygroscopic amino alcohol that is widely distributed in biological tissue and is a component of lecithin . It’s used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Biochemical Pathways

Ethanol, a structurally related compound, has been shown to be converted into acetoin, 2,3-butanediol, and 2-butanol in a cell-free bio-system composed of ethanol dehydrogenase, formolase, 2,3-butanediol dehydrogenase, diol dehydratase, and nadh oxidase .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and molecular weight (131.22 g/mol for 2-[(3-Methylbutyl)amino]ethanol ) can influence its pharmacokinetic profile.

Result of Action

It’s structurally related to 3-methyl-2-butanol, which is classified as having acute toxicity and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of 2-[(3-Methylbutyl)amino]ethanol can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and the specific biological environment in which the compound is present. For instance, 2-[(3-Methylbutyl)amino]ethanol is stored at room temperature , suggesting that it’s stable under normal environmental conditions.

属性

IUPAC Name |

2-(3-methylbutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)3-4-8-5-6-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQWELIDTIYJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299089 | |

| Record name | 2-[(3-methylbutyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylbutyl)amino]ethanol | |

CAS RN |

34240-76-1 | |

| Record name | NSC128127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(3-methylbutyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。